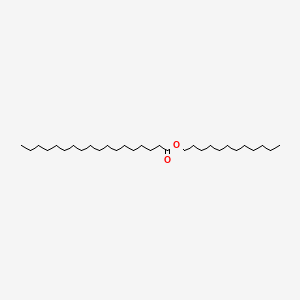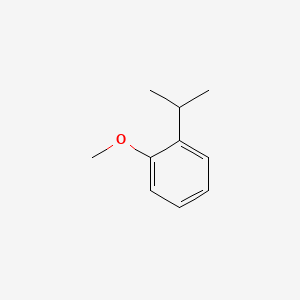
2-Isopropil anisol
Descripción general
Descripción
1-Isopropyl-2-methoxybenzene, also known as 2-Isopropylanisole, belongs to the class of organic compounds known as cumenes . These are aromatic compounds containing a prop-2-ylbenzene moiety .
Synthesis Analysis
The synthesis of 1-Isopropyl-2-methoxybenzene could potentially be achieved through a Friedel-Crafts alkylation reaction . This reaction involves the electrophilic substitution of an aromatic compound, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis
The molecular formula of 1-Isopropyl-2-methoxybenzene is C10H14O . It has a molecular weight of 150.22 .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like 1-Isopropyl-2-methoxybenzene are substitution, addition, and oxidation . The most common type is electrophilic substitution .Physical And Chemical Properties Analysis
1-Isopropyl-2-methoxybenzene is a liquid at room temperature .Aplicaciones Científicas De Investigación
Síntesis de Éter Metílico de Shonanyl y Ferruginyl
El 2-isopropil anisol sirve como material de partida en la síntesis de (±)-éter metílico de shonanyl y (±)-éter metílico de ferruginyl . Estos compuestos son de interés en el campo de la química orgánica por su potencial uso en la creación de estructuras moleculares complejas que pueden ser aplicadas en la química medicinal.
Intermediario de Síntesis Orgánica
Debido a su estructura química, el this compound se utiliza como intermedio en procesos de síntesis orgánica. Puede experimentar diversas reacciones químicas, como la O-metilación utilizando sulfato de dimetilo, para producir otros compuestos orgánicos valiosos .
Modelado y Simulación Molecular
Los datos del this compound se pueden utilizar en programas de química computacional como Amber, GROMACS, Avogadro, Pymol, Chimera, Blender y VMD . Estos programas utilizan la información molecular del compuesto para producir simulaciones que ayudan a comprender su comportamiento e interacciones a nivel atómico.
Reacciones de Bromación
Este compuesto se puede utilizar en reacciones de bromación para producir 4-bromo-2-isopropil anisol . Dichas reacciones son cruciales en el campo de la química sintética, donde los compuestos bromados sirven como intermediarios clave para posteriores transformaciones químicas.
Investigación en Solubilidad y Estabilidad
La solubilidad del this compound en agua y su estabilidad en diversas condiciones son de interés en la investigación. Sus propiedades físicas se estudian para comprender su comportamiento en diferentes entornos, lo cual es esencial para su manipulación y almacenamiento en entornos de laboratorio .
Mecanismo De Acción
The mechanism of action for the electrophilic aromatic substitution reactions of 1-Isopropyl-2-methoxybenzene involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-methoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZRVXTXKISCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951956 | |
| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2944-47-0 | |
| Record name | o-Isopropylanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-isopropylanisole a crucial starting material in the synthesis of (+)-totarol?
A1: The research highlights the significance of 2-isopropylanisole as a key building block in the multi-step synthesis of (+)-totarol. The molecule's structure, specifically the isopropyl and methoxy substituents on the benzene ring, allows for further chemical transformations that ultimately lead to the desired complex structure of (+)-totarol. [] The researchers strategically modify 2-isopropylanisole through a series of reactions, including halogenation, Grignard reaction with triphenylphosphine, and Wittig reaction, to introduce specific functional groups and build the carbon skeleton necessary for (+)-totarol.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




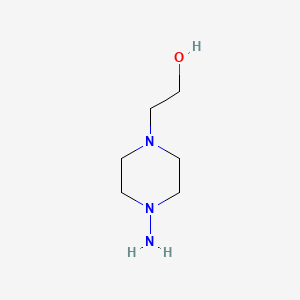
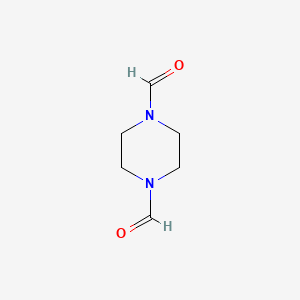
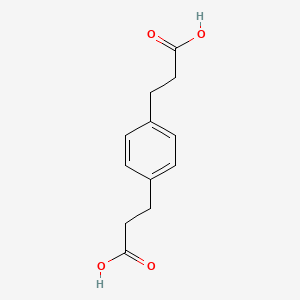
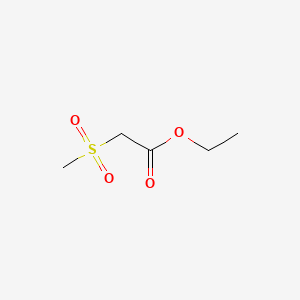

![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)



